N-(2-bromoacetyl)acetamide
Overview
Description
N-(2-bromoacetyl)acetamide is an organic compound with the molecular formula C4H6BrNO2 and a molecular weight of 180.00 g/mol . It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a 2-bromoacetyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
N-(2-bromoacetyl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as N-terminal acetyltransferases, which are responsible for the acetylation of proteins. This interaction is essential for the modification of protein structures, influencing their stability and function. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles. These changes can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acetylating agent, transferring its acetyl group to target proteins. This modification can alter the protein’s structure and function, leading to changes in enzyme activity, protein-protein interactions, and gene expression. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained modifications of cellular proteins, affecting cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modifying the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of this compound are essential for its biochemical activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target proteins and enzymes, influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromoacetyl)acetamide can be synthesized through the reaction of acetamide with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoacetyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form various heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, ethanol, and dimethylformamide are frequently used.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include substituted acetamides, thiazoles, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-bromoacetyl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-bromoacetyl)acetamide involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The bromine atom in the 2-bromoacetyl group is highly reactive, making it an effective electrophile for these reactions .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)acetamide: Similar in structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)acetamide: Contains a bromophenyl group instead of a bromoacetyl group, leading to different chemical properties and uses.
Uniqueness
N-(2-bromoacetyl)acetamide is unique due to its high reactivity and versatility in forming various heterocyclic compounds. Its ability to act as an electrophile in substitution reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-acetyl-2-bromoacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHMEXFXNKBTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626956 | |
Record name | N-Acetyl-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34002-90-9 | |
Record name | N-Acetyl-2-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-bromoacetyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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